molecular formula C19H20ClNO5S2 B2522779 ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 895462-11-0

ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2522779
CAS No.: 895462-11-0
M. Wt: 441.94
InChI Key: BKQXYCGXITZYRY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative functionalized with an ethyl carboxylate group at position 3 and a sulfonamide-substituted acetamido group at position 2.

The compound’s structure is stabilized by intramolecular hydrogen bonding, as seen in related derivatives, forming motifs like the S(6) ring (N–H⋯O interactions) . Crystallographic studies of similar compounds reveal planar heterocyclic cores with substituent-dependent dihedral angles affecting molecular conformation .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXYCGXITZYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or as a probe in biochemical assays.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Stability

Key structural analogs include:

Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():

  • Lacks the 4-chlorobenzenesulfonyl group, reducing steric hindrance and electron-withdrawing effects.
  • Exhibits an S(6) hydrogen-bonding motif, similar to the target compound, but with a simpler acetamido substituent.

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():

  • Replaces the sulfonyl group with a benzoyl moiety.
  • The phenyl ring forms a dihedral angle of 8.13° with the benzothiophene core, compared to larger angles expected for bulkier sulfonyl substituents.

Planarity between pyridine and benzothiophene rings (mean C–C deviation: 0.004 Å) suggests enhanced conjugation .

Example: The triazole-containing derivative () introduces a sulfanylacetamido linkage, likely enhancing intermolecular interactions in crystal lattices.

Crystallographic and Hydrogen-Bonding Analysis

Compound Dihedral Angle (°) Hydrogen-Bond Motif Disordered Groups Refinement Program Reference ID
Target Compound (Hypothetical) ~10–15* S(6) None reported SHELXL
Ethyl 2-benzamido derivative 8.13 S(6) Methylene groups SHELXL97
Ethyl 2-(pyridine-4-carboxamido) derivative <5 N–H⋯O/N None SHELXL
Ethyl 2-acetamido derivative N/A S(6) None SHELXTL

*Predicted based on bulkier 4-chlorobenzenesulfonyl group increasing torsional strain.

  • Hydrogen Bonding : All analogs exhibit N–H⋯O interactions, stabilizing molecular conformation. The S(6) motif is conserved in acetamido and benzamido derivatives .
  • Disorder : Ethyl 2-benzamido derivatives show disordered methylene groups in the cyclohexene ring, refined using SHELXL97’s EADP instruction .

Physicochemical and Functional Implications

  • Solubility : The 4-chlorobenzenesulfonyl group in the target compound likely reduces solubility in polar solvents compared to acetamido or pyridine derivatives.
  • Bioactivity : Sulfonyl groups are associated with enhanced binding to enzymes (e.g., kinases) compared to benzamido or pyridine groups .
  • Crystallinity : Bulky substituents (e.g., triazole in ) may promote dense crystal packing, whereas smaller groups (e.g., acetyl) favor simpler lattices .

Biological Activity

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18ClNO4S
  • Molar Mass : 372.27 g/mol
  • CAS Number : 477886-13-8
  • Structural Characteristics : The compound features a benzothiophene core substituted with an acetamido group and a chlorobenzenesulfonyl moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group suggests potential inhibition of certain enzymes involved in inflammatory pathways or cancer progression.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Cell Signaling Modulation : The compound could modulate pathways involving transcription factors such as Oct3/4, which is crucial in pluripotency and differentiation of stem cells .
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating a potential for antimicrobial properties.

Anticancer Properties

Studies have demonstrated that derivatives of benzothiophene exhibit anticancer activities by inducing apoptosis in cancer cell lines. The specific compound under review may share similar properties, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds with structural similarities have been noted for their anti-inflammatory effects. For instance, thienopyrimidine derivatives have shown significant anti-inflammatory activity . this compound could similarly exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

  • In Vitro Studies : A study on related compounds indicated that they effectively reduced the viability of various cancer cell lines at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Animal Models : Research involving animal models has shown that similar benzothiophene derivatives significantly reduced tumor growth and metastasis when administered at specific doses.

Data Table

PropertyValue
Molecular FormulaC16H18ClNO4S
Molar Mass372.27 g/mol
CAS Number477886-13-8
Anticancer ActivityInduces apoptosis
Anti-inflammatory ActivityInhibits cytokine production
Enzyme TargetsCarbonic anhydrase

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